molecular formula C30H38N2O4 B3159352 2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone CAS No. 861402-48-4

2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

Cat. No. B3159352
CAS RN: 861402-48-4
M. Wt: 490.6 g/mol
InChI Key: ZSFDFRVYEMDMNN-UHFFFAOYSA-N
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Description

The compound “2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound, 2,7-bis (2,6-diisopropylphenyl)benzo [lmn] [3,8]phenanthroline-1,3,6,8 (2H,7H)-tetraone, was synthesized in a one-pot oxidative-coupling synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that the 16 atoms comprising the four six-membered rings that are fused together are approximately coplanar. The benzene rings at either end are nearly perpendicular to the mean plane of the fused-ring system .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a compound carrying a trimethylsilylethynyl substituent was used as a precursor to synthesize a class of 1,6-di ((trimethylsilyl)ethynyl)naphthelene diimides .

Scientific Research Applications

Metal-to-Ligand Charge Transfer (MLCT) Excited States

Phenanthroline ligands, when coordinated to Cu(I), exhibit metal-to-ligand charge transfer (MLCT) excited states. These states are significant in the context of photophysics and photochemistry, offering insights into the excited state behavior of copper complexes with phenanthroline ligands. These compounds demonstrate potential applications in light-emitting devices and as probes in photophysical studies due to their long-lived excited states and unique emission properties (Scaltrito et al., 2000).

Environmental Persistence and Toxicity of Brominated Flame Retardants

Brominated flame retardants, similar in the context of halogenated organic compounds, have been extensively reviewed for their occurrence in indoor air, dust, consumer goods, and food. The study highlights the environmental persistence and potential risks associated with these compounds, emphasizing the need for further research on their environmental fate and toxicity (Zuiderveen et al., 2020).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of compounds through ABTS/PP decolorization assays offers insights into the reaction pathways of antioxidants, including phenolic nature antioxidants. This research area is crucial for understanding the antioxidant properties of various compounds and their potential applications in preventing oxidative stress-related diseases (Ilyasov et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

The development and application of BODIPY-based organic semiconductors in OLED devices are explored, emphasizing the structural design and synthesis for improved performance in light-emitting applications. Such studies indicate the relevance of phenanthroline derivatives in the development of advanced materials for organic optoelectronics (Squeo & Pasini, 2020).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, closely related to phenanthroline compounds, have been reviewed for their pharmacological importance in modern therapeutics. This review emphasizes their biological potentials, including anti-fungal, anti-Parkinsonism, and anti-tumoral activities, showcasing the therapeutic applications of such compounds in medicine (Danao et al., 2021).

Mechanism of Action

The mechanism of action of similar compounds has been explored in the context of organic light-emitting diodes (OLEDs). These compounds operate via a mechanism called upconversion .

Safety and Hazards

Safety information for a similar compound, 4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, indicates that it may cause eye irritation and should be handled with care .

Future Directions

The future directions for the research and application of similar compounds are promising. For instance, a related compound has been used in the development of a novel organic light-emitting diode with ultralow turn-on voltage . This suggests potential applications of “2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone” in the field of optoelectronics.

properties

IUPAC Name

6,13-bis(2-ethylhexyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O4/c1-5-9-11-19(7-3)17-31-27(33)21-13-15-23-26-24(16-14-22(25(21)26)28(31)34)30(36)32(29(23)35)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFDFRVYEMDMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(CC)CCCC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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